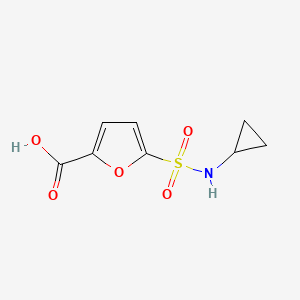
(3-Cyanophenyl)methanesulfonamide
Vue d'ensemble
Description
“(3-Cyanophenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H8N2O2S . It has a molecular weight of 196.23 .
Molecular Structure Analysis
The InChI code for “(3-Cyanophenyl)methanesulfonamide” is 1S/C8H8N2O2S/c9-5-7-2-1-3-8(4-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) . This indicates the presence of a cyanophenyl group attached to a methanesulfonamide group.Physical And Chemical Properties Analysis
“(3-Cyanophenyl)methanesulfonamide” is a powder that is stored at room temperature . .Applications De Recherche Scientifique
Antimicrobial Pharmacokinetics
(3-Cyanophenyl)methanesulfonamide and related compounds have been studied extensively in the context of pharmacokinetics, particularly for antimicrobial agents. For instance, the pharmacokinetics of Colistin Methanesulfonate (CMS), a derivative of methanesulfonamide, was examined in cystic fibrosis patients, revealing insights into its pulmonary and systemic absorption patterns. This study highlighted the targeting advantage of inhalational administration over intravenous routes, demonstrating higher sputum concentrations and minimal systemic exposure, beneficial for treating lung infections in cystic fibrosis patients (Yapa et al., 2014).
Chemical Pathways and Metabolism
Research has also delved into the metabolic pathways of related methanesulfonamide compounds. For instance, the transamination pathway of methionine, involving methanethiol and its metabolites, was explored, offering insight into the metabolic transformations relevant to human health and disease (Blom et al., 1989). Similarly, the pharmacokinetics of intravenous colistin methanesulphonate in cystic fibrosis patients was studied, contributing to our understanding of its distribution and potential therapeutic applications (Li et al., 2003).
Environmental and Health Impact
The environmental presence and human exposure to perfluorinated sulfonamides, a group related to methanesulfonamides, were examined in indoor and outdoor environments. This research provided valuable data on the occurrence, partitioning, and potential human exposure routes to these compounds, underscoring their significance in environmental health studies (Shoeib et al., 2005).
Therapeutic Potential and Safety
The therapeutic potential and safety profiles of methanesulfonamide derivatives have been evaluated in various clinical settings. For example, Methanesulfonyl fluoride (MSF), a CNS-selective acetylcholinesterase inhibitor related to methanesulfonamide, was assessed for its safety and efficacy in treating senile dementia, showing promising results without significant adverse effects (Moss et al., 1999).
Safety and Hazards
The safety information for “(3-Cyanophenyl)methanesulfonamide” indicates that it should be handled with care. Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
It is known that sulfonamides, a group of compounds to which (3-cyanophenyl)methanesulfonamide belongs, primarily target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including (3-Cyanophenyl)methanesulfonamide, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This is essential for the further production of DNA in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and proliferation.
Biochemical Pathways
It is known that sulfonamides interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
By inhibiting the synthesis of folic acid, a crucial component for bacterial dna synthesis, sulfonamides can effectively inhibit bacterial growth and proliferation .
Propriétés
IUPAC Name |
(3-cyanophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-5-7-2-1-3-8(4-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFZVOLCQFOMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1519176.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1519177.png)
![2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine](/img/structure/B1519178.png)


![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)
![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)
![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)

![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)

